molecular formula C29H60 B14444644 3,7-Dimethylheptacosane CAS No. 73189-55-6

3,7-Dimethylheptacosane

Cat. No.: B14444644
CAS No.: 73189-55-6
M. Wt: 408.8 g/mol
InChI Key: JVMGJGOHLJIIKD-UHFFFAOYSA-N
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Description

3,7-Dimethylheptacosane is a methyl-branched alkane with the molecular formula C₂₉H₆₀, consisting of a 27-carbon backbone (heptacosane) with methyl groups at the 3rd and 7th positions. This compound is part of a broader class of cuticular hydrocarbons (CHCs) commonly studied in insect chemical communication, environmental chemistry, and material science due to its structural complexity and physicochemical properties . Its synthesis typically involves Wittig or Grignard reactions, followed by purification via recrystallization or chromatography .

Properties

CAS No.

73189-55-6

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

IUPAC Name

3,7-dimethylheptacosane

InChI

InChI=1S/C29H60/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-29(4)27-24-26-28(3)6-2/h28-29H,5-27H2,1-4H3

InChI Key

JVMGJGOHLJIIKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylheptacosane can be achieved using 3-methylthiophene as the building block. The process involves acylation of 3-methylthiophene with 3-methyl pentanoyl chloride in the presence of aluminum chloride, yielding a mixture of isomers. The ketone is then reduced under Wolf-Kishner conditions, followed by further acylation with octadecanoyl chloride and reduction to the alkane. The final step involves hydrogenation in the presence of a Raney Nickel catalyst, resulting in 3,7-Dimethylheptacosane with an overall yield of 20% .

Industrial Production Methods: Industrial production methods for 3,7-Dimethylheptacosane are not well-documented, likely due to its specialized applications and the complexity of its synthesis

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethylheptacosane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: Alkanes can be oxidized to form alcohols, aldehydes, and carboxylic acids under specific conditions.

    Reduction: Although already a saturated hydrocarbon, it can be involved in reduction reactions to remove any functional groups if present.

    Substitution: Alkanes can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

    Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Removal of any functional groups, resulting in a more saturated hydrocarbon.

    Substitution: Halogenated alkanes.

Scientific Research Applications

3,7-Dimethylheptacosane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,7-Dimethylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with specific receptors on the surface of insects, facilitating chemical communication and mate recognition. The molecular targets include olfactory receptors and pheromone-binding proteins, which detect and respond to the presence of this hydrocarbon .

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The position of methyl branching significantly influences physical properties and biological activity. Key structural analogs include:

Compound Branching Positions Molecular Formula Retention Index (RI) Abraham Solvation Parameter (L)
3,7-Dimethylheptacosane 3,7 C₂₉H₆₀ 28.090 13.801
5,11-Dimethylheptacosane 5,11 C₂₉H₆₀ 27.820 13.665
5,17-Dimethylheptacosane 5,17 C₂₉H₆₀ 27.860 13.685
3,15-Dimethylheptacosane 3,15 C₂₉H₆₀ 28.050 13.781
11-Methylheptacosane 11 C₂₈H₅₈

Key Observations :

  • Retention Indices : 3,7-Dimethylheptacosane exhibits a higher retention index (28.090) compared to 5,11- or 5,17-dimethyl isomers, indicating stronger interactions with gas-liquid chromatographic stationary phases due to its branching geometry .
  • Solubility and Partitioning : The Abraham solvation parameter (L = 13.801) suggests moderate lipophilicity, intermediate between linear alkanes (e.g., n-heptacosane, L ≈ 13.5) and more branched analogs like 9,19-dimethylheptacosane (L = 13.580) .

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